2-(3-Chloro-5-fluorophenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXWEQNEFAOHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683309 | |
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-22-3 | |
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 3 Chloro 5 Fluorophenyl Benzoic Acid
Precursor Synthesis and Halogenation Strategies
The successful synthesis of the target molecule heavily relies on the efficient preparation of its constituent aromatic precursors. These precursors must bear the necessary halogen substituents and a functional group that facilitates the crucial carbon-carbon bond formation.
Selective Chlorination and Fluorination Approaches
The introduction of chloro and fluoro substituents onto the aromatic rings requires regioselective halogenation methods. For the (3-chloro-5-fluorophenyl) moiety, a common precursor is 1-bromo-3-chloro-5-fluorobenzene (B1273174). The synthesis of this intermediate can be achieved through various pathways, often starting from commercially available anilines or other substituted benzenes. The presence of both chlorine and fluorine atoms on the same ring necessitates careful control of reaction conditions to achieve the desired substitution pattern. guidechem.com
Electrophilic aromatic substitution is a fundamental process for introducing halogens. nih.gov The reactivity of halogens follows the order F > Cl > Br > I. wikipedia.org Lewis acid catalysts such as FeCl₃ or AlCl₃ are often required to activate less reactive halogens like chlorine and bromine for substitution on electron-neutral or deactivated rings. nih.govbeilstein-journals.org For fluorination, reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful electrophilic fluorinating agents used under specific conditions. organic-chemistry.org
Nitration and Reduction Pathways for Substituted Benzoic Acids
An alternative strategy for introducing the required functionalities involves nitration followed by reduction and subsequent Sandmeyer reaction. For instance, a substituted benzoic acid can undergo nitration. The directing effects of the existing substituents on the benzene (B151609) ring guide the position of the incoming nitro group. For example, a carboxyl group is a meta-director. google.com
The resulting nitro-substituted benzoic acid can then be reduced to the corresponding amino group. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation. The amino group can then be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). chemimpex.comchemicalbook.comgoogle.com This diazonium salt is a versatile intermediate that can be converted to a chloro or fluoro substituent via a Sandmeyer reaction using copper(I) chloride or a Balz-Schiemann reaction using fluoroboric acid, respectively. chemimpex.com A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid utilizes a nitration, esterification, reduction, diazotization, and hydrolysis sequence, highlighting the utility of these pathways. semanticscholar.org
Carbon-Carbon Bond Formation: Cross-Coupling Reactions
The central step in the synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic acid is the formation of the aryl-aryl bond. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.
Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Linkages
The Suzuki-Miyaura coupling is a highly versatile and widely utilized method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. fujifilm.comresearchgate.net
In the context of synthesizing this compound, a common approach involves the coupling of a 2-halobenzoic acid derivative with (3-chloro-5-fluorophenyl)boronic acid. The boronic acid precursor, 3-chloro-5-fluorophenylboronic acid, can be synthesized from 1-bromo-3-chloro-5-fluorobenzene via a Grignard reaction followed by treatment with a borate (B1201080) ester, such as trimethyl borate. chemicalbook.com
The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov
Table 1: Synthesis of 3-Chloro-5-fluorophenylboronic acid
| Step | Reactants | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Grignard Formation | 1-Bromo-3-chloro-5-fluorobenzene, Magnesium | - | Anhydrous THF | Nitrogen atmosphere | - | chemicalbook.com |
| Borylation | Grignard reagent, Trimethyl borate | - | Anhydrous THF | -70 °C to room temperature, 15 hours | 55.7% | chemicalbook.com |
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Function | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst | fujifilm.comresearchgate.net |
| Ligand | PPh₃, S-Phos | Stabilizes catalyst, promotes reaction | guidechem.com |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates boronic acid | fujifilm.comchemspider.com |
| Solvent | Toluene, Dioxane, Water/Organic mixtures | Solubilizes reactants | researchgate.netchemspider.com |
| Aryl Halide | 2-Bromobenzoic acid | Electrophilic partner | chemspider.com |
Other Palladium-Catalyzed Coupling Methodologies
While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed methods can also be employed for the synthesis of biaryl compounds. These often involve different organometallic reagents. The choice of method can be influenced by the availability of starting materials and the specific functional groups present in the molecule.
Carboxylic Acid Functionalization Techniques
The carboxylic acid group is a key feature of the target molecule. This functional group can either be present on one of the precursors before the coupling reaction or introduced at a later stage. For instance, a 2-halobenzoic acid can be used directly in a Suzuki-Miyaura coupling. chemspider.com
Alternatively, a precursor without the carboxylic acid, such as 2-bromotoluene, could be coupled, followed by oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are typically used for this transformation. This post-coupling functionalization strategy can sometimes be advantageous if the carboxylic acid group interferes with the coupling reaction or is incompatible with the reaction conditions.
Furthermore, the carboxylic acid group itself can be used as a handle for further modifications or as a directing group in certain synthetic transformations.
Esterification and Amidation Reactions for Derivative Synthesis
The carboxylic acid moiety of this compound is a versatile functional group that readily undergoes esterification and amidation to produce a diverse range of derivatives. These reactions are fundamental in modifying the compound's physicochemical properties for various applications.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive acyl chloride. This is often done using reagents like thionyl chloride or oxalyl chloride. ossila.comnih.gov The resulting acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to yield the desired ester. nih.gov
Amidation: Similar to esterification, amidation can be performed directly by heating the carboxylic acid with an amine, although this often requires harsh conditions. A more prevalent method involves the activation of the carboxylic acid. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation under mild conditions. The process can also proceed via the acyl chloride intermediate, which reacts readily with a primary or secondary amine to form the corresponding amide. nih.gov Iridium-catalyzed C-H amidation represents a more advanced, though less direct, route for introducing amide functionalities onto the aromatic core. ibs.re.kr
The table below summarizes common methods for these transformations.
| Reaction Type | Reagents & Conditions | Product Type |
| Esterification | Alcohol (R-OH), H₂SO₄ (cat.), Heat | Ester (R-COOR') |
| 1. SOCl₂ or (COCl)₂2. Alcohol (R-OH), Pyridine | Ester (R-COOR') | |
| Phenol, Mitsunobu Reaction Conditions | Phenyl Ester (R-COOAr) acs.org | |
| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (R'-NH₂), Base | Amide (R-CONHR') nih.gov |
| Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide (R-CONHR') | |
| Sulfonyl Azides, Ir catalyst (for C-H amidation) | N-Sulfonylaniline Derivatives ibs.re.kr |
Chemo- and Regioselectivity Considerations in Synthesis
The primary route to this compound and its analogs is through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid. The synthesis of the target molecule presents significant chemo- and regioselectivity challenges due to the presence of multiple reactive sites.
Chemoselectivity: The starting materials for a Suzuki coupling to form this compound could involve, for example, a 2-halobenzoic acid derivative and (3-chloro-5-fluorophenyl)boronic acid. A key challenge is achieving selective coupling at the intended carbon-halogen bond without unwanted side reactions. In substrates containing multiple different halogen atoms (e.g., chloro, bromo, iodo) or triflate groups, the reaction must be directed to a specific site. The relative reactivity of C-X bonds for oxidative addition to a palladium catalyst is generally I > Br > OTf >> Cl. However, this order can be manipulated by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, specific N-heterocyclic carbene (NHC) ligands have been shown to provide orthogonal chemoselectivity in the Suzuki-Miyaura coupling of chloroaryl triflates; one ligand can favor coupling at the chloride position while another favors the triflate. nih.gov Similarly, studies on phosphine (B1218219) ligands have shown that their steric and electronic properties can be tuned to selectively activate either a C-Cl or C-OTf bond. chemrxiv.org
Regioselectivity: When using substituted aromatic precursors, controlling the position of the new carbon-carbon bond (regioselectivity) is crucial. For instance, in a direct C-H arylation approach, the directing group on the arene plays a pivotal role in determining which C-H bond is activated. ibs.re.kr In the context of Suzuki coupling, the regiochemistry is predetermined by the positions of the halogen and boronic acid groups on the respective coupling partners. Therefore, the main challenge lies in the selective synthesis of these precursors, such as the regioselective lithiation or borylation of a substituted benzene ring. organic-chemistry.org For example, Ir-catalyzed amidation of 3-substituted benzoic acids shows a high preference for the less sterically hindered position, demonstrating steric control over regioselectivity. ibs.re.kr
Green Chemistry Principles in the Synthesis of Aryl Benzoic Acids
The synthesis of this compound and related biaryl compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.
A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and difficult to recycle. nih.gov
Solvent-Free and Aqueous Systems: Suzuki-Miyaura reactions have been successfully performed in water, which serves as a non-toxic and non-flammable medium. nih.govfigshare.com While the insolubility of many organic substrates in water can be a challenge, the use of water/ethanol mixtures or specialized catalysts can overcome this limitation, often leading to excellent yields. nih.gov In some cases, reactions can be run entirely without a solvent, particularly when one of the reactants is a liquid or the reaction is conducted on a solid support. youtube.com For example, microwave-assisted synthesis of certain heterocyclic compounds has been achieved under solvent-free conditions. youtube.comnih.gov
Advanced Catalytic Systems: The development of highly efficient and recyclable catalysts is another cornerstone of green synthesis. Ligand-free catalytic systems, where a simple metal salt promotes the reaction without the need for expensive and often air-sensitive phosphine or carbene ligands, represent a significant advance. nih.gov Heterogeneous catalysts, such as palladium nanoparticles supported on materials like poly(vinyl chloride), are also attractive as they can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity. organic-chemistry.org
Alternative energy sources are being employed to drive chemical reactions more efficiently than conventional heating methods. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. youtube.comasianpubs.org The rapid, uniform heating provided by microwaves can lead to higher yields and improved product purity by minimizing side reactions. asianpubs.orgrsc.org This technique has been successfully applied to a wide range of transformations, including the synthesis of various heterocyclic structures and the functionalization of aryl compounds, often under solvent-free conditions or with greener solvents. nih.govnih.govnih.gov
Ultrasonic Irradiation (Sonochemistry): The application of high-frequency ultrasound (20 kHz–100 kHz) can promote chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. acs.orgnih.gov Ultrasound-assisted synthesis has been shown to be superior to conventional methods in many cases, offering shorter reaction times, milder conditions, and higher yields. nih.govresearchgate.net It has been effectively used in the synthesis of various heterocyclic compounds and in promoting crystallization processes. nih.govresearchgate.netnih.gov
The table below highlights green approaches applicable to the synthesis of biaryl carboxylic acids.
| Green Chemistry Approach | Method | Advantages |
| Solvent Reduction | Reactions in water or water/ethanol mixtures nih.gov | Reduces use of volatile organic compounds (VOCs), non-toxic, non-flammable. |
| Solvent-free reactions (on solid support or neat) youtube.com | Eliminates solvent waste, simplifies workup. | |
| Advanced Catalysis | Ligand-free catalysts (e.g., Cs₂CO₃-promoted) nih.gov | Reduces cost and complexity, avoids toxic ligands. |
| Heterogeneous catalysts (e.g., Pd on a polymer) organic-chemistry.org | Easy separation and catalyst recycling, minimizes metal contamination in the product. | |
| Alternative Energy | Microwave irradiation youtube.comasianpubs.org | Drastically reduced reaction times, higher yields, energy efficiency. |
| Ultrasonic irradiation nih.govresearchgate.net | Shorter reaction times, milder conditions, improved yields. |
Advanced Spectroscopic and Structural Characterization of 2 3 Chloro 5 Fluorophenyl Benzoic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H and ¹³C NMR spectra of 2-(3-chloro-5-fluorophenyl)benzoic acid are predicted to exhibit distinct signals corresponding to each unique hydrogen and carbon atom in its structure. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing carboxylic acid, chlorine, and fluorine groups.
In the ¹H NMR spectrum, the carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding. The aromatic protons will resonate in the range of 7.0-8.5 ppm. The substitution pattern on both rings results in complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (165-175 ppm). The aromatic carbons will appear between 115 and 145 ppm. The signals for carbons directly bonded to the fluorine atom will show a large coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous substituted benzoic acid derivatives.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| COOH | >10 (broad singlet) | ~170 |
| Aromatic CHs | 7.2 - 8.2 | 115 - 145 |
| Quaternary Carbons | - | 125 - 148 |
| Carbon-Fluorine | - | ~163 (d, ¹JCF ≈ 250 Hz) |
| Carbon-Chlorine | - | ~135 |
To unambiguously assign all proton and carbon signals and confirm the connectivity between the two phenyl rings, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It would be used to establish the relative positions of protons within each of the two aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for this molecule as it would show correlations between protons on one ring and carbons on the other, confirming the biphenyl (B1667301) linkage. It would also establish the position of the carboxylic acid group by showing a correlation from the protons on the benzoic acid ring to the carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. slideshare.net
A very prominent and broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration of the aryl carboxylic acid will result in a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.inforesearchgate.net
Other significant absorptions include C-O stretching of the carboxylic acid group (~1320-1210 cm⁻¹), aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹. docbrown.info The presence of the halogen substituents will also give rise to characteristic bands, with the C-F stretch appearing in the 1250-1000 cm⁻¹ region and the C-Cl stretch at lower wavenumbers, typically between 800-600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Carbonyl | C=O Stretch | 1700 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Aryl Halide | C-F Stretch | 1250 - 1000 | Strong |
| Aryl Halide | C-Cl Stretch | 800 - 600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
The molecular formula of this compound is C₁₃H₈ClFO₂. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to this formula. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive signature for a monochlorinated compound.
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for benzoic acids and halogenated aromatic compounds. miamioh.edudocbrown.info Common fragmentation events include:
Loss of a hydroxyl radical (•OH) to give an [M-17]⁺ ion.
Loss of a carboxyl group (•COOH) to give an [M-45]⁺ ion.
Decarboxylation following the loss of a proton, a common fragmentation in negative ion mode. nih.gov
Loss of a chlorine atom (•Cl) or a fluorine atom (•F).
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (for ³⁵Cl) | Origin |
| [M]⁺ | [C₁₃H₈ClFO₂]⁺ | 250 | Molecular Ion |
| [M+2]⁺ | [C₁₃H₈³⁷ClFO₂]⁺ | 252 | Isotopic Molecular Ion |
| [M-OH]⁺ | [C₁₃H₇ClFO]⁺ | 233 | Loss of •OH radical |
| [M-COOH]⁺ | [C₁₂H₇ClF]⁺ | 205 | Loss of •COOH radical |
| [M-Cl]⁺ | [C₁₃H₈FO₂]⁺ | 215 | Loss of •Cl radical |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's purity and empirical formula.
For this compound (C₁₃H₈ClFO₂), the theoretical elemental composition can be calculated based on its molecular weight.
Table 4: Theoretical Elemental Composition of C₁₃H₈ClFO₂
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 62.30 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.22 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.15 |
| Fluorine | F | 18.998 | 1 | 18.998 | 7.58 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.76 |
| Total | 250.656 | 100.00 |
Experimental results from elemental analysis for a pure sample are expected to be in close agreement (typically within ±0.4%) with these calculated theoretical values.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. libretexts.org This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.
For this compound, a single-crystal X-ray diffraction study would be expected to reveal several key structural features, based on analyses of similar biphenyl carboxylic acids. nih.govresearchgate.net
Dimerization: In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups (O-H···O). nih.gov This results in a characteristic R²₂(8) ring motif.
Molecular Conformation: The two phenyl rings in the biphenyl system are generally not coplanar due to steric hindrance between the ortho-substituents and the ortho-hydrogens. The analysis would quantify the dihedral angle (twist angle) between the planes of the two aromatic rings.
Bond Parameters: The study would provide precise measurements of all bond lengths and angles, which can be compared with theoretical values from computational models like Density Functional Theory (DFT). nih.gov
Computational and Theoretical Investigations of 2 3 Chloro 5 Fluorophenyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and a host of electronic parameters that govern the molecule's behavior. For a molecule like 2-(3-Chloro-5-fluorophenyl)benzoic acid, DFT would elucidate how the electron-withdrawing chloro and fluoro substituents, along with the carboxylic acid group, influence the electron distribution across the two phenyl rings.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Substituents on an aromatic system can significantly alter the energies of these frontier orbitals. rsc.org For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted biphenyl-2-carboxylic acid. DFT calculations would precisely quantify these energies. While specific data for the title compound is not available, illustrative FMO data for a related compound, benzoic acid, demonstrates the typical outputs of such an analysis. uwosh.edu
Table 1: Illustrative Frontier Molecular Orbital Data
| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Benzoic Acid (example) | MOPAC | -10.1 | -1.2 | 8.9 |
This table provides example data for benzoic acid to illustrate the typical values obtained from FMO analysis. Specific values for this compound would require dedicated DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. wuxiapptec.com The resulting map is color-coded, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would reveal the most electron-rich areas, likely around the oxygen atoms of the carboxylic acid group, making them potential sites for hydrogen bonding. wuxiapptec.com Conversely, the hydrogen atom of the carboxylic acid would appear as a region of high positive potential (blue), confirming its acidic nature. wuxiapptec.com The electrostatic potential around the halogen atoms is also of interest, as they can exhibit regions of both negative potential (on the sides) and positive potential (the "sigma-hole" along the C-X bond axis), which can participate in halogen bonding. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function, particularly in how it interacts with biological macromolecules. The molecule is not planar due to the steric hindrance between the two phenyl rings and the carboxylic acid group, leading to a twisted conformation.
Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating the single bond connecting the two phenyl rings (the dihedral angle) to identify the most stable, low-energy conformations. slideshare.netic.ac.uk This analysis reveals the preferred 3D arrangement of the molecule.
Molecular Dynamics (MD) simulations provide a more dynamic picture. nih.gov In an MD simulation, the movements of atoms in the molecule are calculated over time by solving Newton's equations of motion. This allows researchers to observe the molecule's flexibility, conformational changes, and interactions with its environment (like water or a protein binding site) on a timescale of nanoseconds to microseconds. nih.gov For this compound, MD simulations could reveal how the molecule fluctuates between different twisted conformations and how its carboxylic acid group interacts with solvent molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govdergipark.org.tr A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of chemical properties) with an observed biological effect, such as inhibitory potency (IC₅₀). nih.gov
To develop a QSAR model for a series of analogs of this compound, one would need a dataset of these compounds with their experimentally measured biological activities. nih.govnih.gov Descriptors such as hydrophobicity (LogP), electronic properties (like HOMO/LUMO energies), and steric parameters would be calculated for each molecule. Statistical methods, like multiple linear regression (MLR), are then used to build the predictive model. dergipark.org.tr A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. youtube.com
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (a small molecule like this compound) to a receptor, which is typically a protein. nih.gov The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability. mdpi.com
This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comdevdiscourse.com For this compound or its derivatives, docking could be used to predict its binding affinity and pose within the active site of a target enzyme or receptor, such as those involved in inflammation or cancer. nih.govnih.gov
Following a molecular docking simulation, the most favorable binding poses are analyzed to create a detailed ligand-protein interaction profile. This profile identifies the specific non-covalent interactions that stabilize the complex. nih.gov These interactions are crucial for binding affinity and selectivity. Key interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like backbone carbonyls or specific amino acid side chains in the protein).
Hydrophobic Interactions: Occur between the nonpolar phenyl rings of the ligand and hydrophobic residues in the protein's binding pocket (e.g., Leucine, Valine, Phenylalanine).
π-π Stacking: An interaction between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein. nih.gov
Halogen Bonds: The chlorine atom on the ligand can act as a halogen bond donor, interacting with an electron-rich atom (like a backbone carbonyl oxygen) in the protein.
By mapping these interactions, researchers can understand the structural basis for the ligand's activity and propose modifications to enhance binding affinity, making it a powerful tool in rational drug design. nih.gov
Binding Energy Calculations and Active Site Interactions
Computational and theoretical methods are pivotal in modern drug discovery and molecular biology, offering insights into the interactions between small molecules and their biological targets. For the compound This compound , such investigations would aim to elucidate the specific molecular interactions that govern its binding to a target protein's active site and to quantify the strength of this binding through binding energy calculations. While specific research detailing these calculations for This compound is not publicly available, this section outlines the principles and methodologies of such studies, drawing on established practices for similar halogen-substituted benzoic acid derivatives.
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method models the interactions between the ligand and the amino acid residues within the active site, providing a three-dimensional representation of the complex. The binding affinity, often expressed as a binding energy (typically in kcal/mol), is then calculated. A more negative binding energy value generally indicates a more stable and potent interaction.
Key interactions that would be investigated for This compound include:
Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It would be expected to form crucial hydrogen bonds with polar or charged amino acid residues (e.g., Arginine, Lysine, Aspartate, Glutamate, Serine, Threonine) in the active site. This is a common and critical interaction for benzoic acid derivatives.
Halogen Bonds: The chlorine and fluorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as a carbonyl oxygen or an aromatic ring of an amino acid.
Pi-Stacking and Pi-Cation Interactions: The aromatic rings can also participate in π-π stacking with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or π-cation interactions with positively charged residues.
Detailed Research Findings
As of the latest literature reviews, specific binding energy calculations and detailed active site interaction analyses for This compound have not been published. However, studies on structurally related molecules provide a framework for the type of data that would be generated. For instance, research on other substituted benzoic acids has demonstrated the importance of the carboxylate group in anchoring the ligand within the active site through hydrogen bonds with key residues.
To illustrate the type of results obtained from such a study, a hypothetical molecular docking analysis of This compound against a generic protein kinase active site is presented below. This data is for illustrative purposes only and does not represent actual experimental results.
Hypothetical Binding Interactions of this compound
This table is a representative example and does not reflect published research data.
| Interacting Residue | Interaction Type | Distance (Å) |
| Lysine 72 | Hydrogen Bond (with Carboxylic Acid) | 2.1 |
| Aspartate 184 | Hydrogen Bond (with Carboxylic Acid) | 2.5 |
| Leucine 130 | Hydrophobic Interaction | 3.8 |
| Phenylalanine 185 | π-π Stacking | 4.2 |
| Valine 57 | Hydrophobic Interaction | 3.9 |
| Glutamate 91 | Halogen Bond (with Chlorine) | 3.1 |
Hypothetical Binding Energy Calculations
This table is a representative example and does not reflect published research data.
| Docking Program | Binding Energy (kcal/mol) |
| AutoDock Vina | -8.5 |
| Glide | -8.2 |
| GOLD | -7.9 |
These hypothetical tables demonstrate how computational studies provide a detailed atomic-level understanding of ligand-protein interactions. The binding energy values from different software can be compared to assess the predicted affinity, and the specific interactions identified can guide further optimization of the compound to enhance its potency and selectivity.
Mechanistic Biological Investigations of 2 3 Chloro 5 Fluorophenyl Benzoic Acid and Its Derivatives in Vitro Focus
Exploration of Molecular Targets and Pathways (In Vitro)
In vitro investigations into the molecular mechanisms of benzoic acid derivatives have revealed their potential to interact with specific biological targets. For instance, certain 2,5-substituted benzoic acid derivatives have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The binding of these compounds to these proteins can induce cell death in cancer cells that are dependent on them for survival. nih.gov Structural studies have shown that the nature and position of substituents on the benzoic acid scaffold are crucial for the binding affinity and the specific orientation of the molecule within the hydrophobic pockets of these target proteins. nih.gov
Furthermore, some fluorobenzoylthiosemicarbazides, which are derivatives of benzoic acid, are being explored as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov The interaction with such molecular targets is often enhanced by the presence of halogen atoms like chlorine and fluorine, which can participate in hydrogen bonding and other intermolecular interactions, thereby stabilizing the ligand-target complex. nih.gov
Enzyme Inhibition Assays (In Vitro)
The inhibitory effects of benzoic acid derivatives on various enzymes are a key area of in vitro research. While specific data on 2-(3-chloro-5-fluorophenyl)benzoic acid is limited, studies on related compounds provide insights into their potential as enzyme inhibitors. For example, certain fluorinated benzoic acid derivatives are known to interact with and modulate the activity of enzymes involved in critical biochemical pathways.
The kinetics and binding affinities of benzoic acid derivatives to their target enzymes are crucial for understanding their potency and mechanism of action. For 2,5-substituted benzoic acid derivatives targeting Mcl-1 and Bfl-1, structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents can significantly impact binding affinity. For example, the deletion of a phenethylthio substituent in one analogue resulted in a more than 30-fold and 60-fold decrease in binding affinity to Mcl-1 and Bfl-1, respectively. nih.gov Conversely, strategic modifications have led to compounds with improved binding to both proteins. nih.gov The binding affinity is a critical parameter in the development of potent and selective inhibitors.
Receptor Modulation Studies (In Vitro)
The ability of benzoic acid derivatives to modulate receptor function is another area of investigation. The presence of fluorine atoms in the structure can enhance the compound's ability to form hydrogen bonds and interact with various receptors, potentially leading to the activation or inhibition of specific biological pathways. While detailed receptor modulation studies for this compound are not extensively documented, the general principles of medicinal chemistry suggest that its structural features could allow for interactions with specific receptor sites.
Future Research Directions and Translational Perspectives for 2 3 Chloro 5 Fluorophenyl Benzoic Acid
Development of Novel Synthetic Routes with Enhanced Efficiency
While the synthesis of biphenyl (B1667301) carboxylic acids is well-established, future research on 2-(3-Chloro-5-fluorophenyl)benzoic acid should focus on developing more efficient, scalable, and sustainable synthetic routes. The current mainstay for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comlibretexts.org This powerful C-C bond-forming reaction would likely involve the coupling of a (3-chloro-5-fluorophenyl)boronic acid with a 2-halobenzoic acid derivative (or vice versa).
Future advancements could focus on several key areas to enhance efficiency:
Catalyst Development : Exploration of next-generation palladium catalysts, such as N-heterocyclic carbene (NHC) or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) themed complexes, could lead to lower catalyst loadings, milder reaction conditions, and faster reaction times. nih.govresearchgate.net
Green Chemistry Approaches : Investigating the use of aqueous solvent systems or other green solvents would reduce the environmental impact of the synthesis. researchgate.net
Flow Chemistry : Implementing continuous flow processes for the Suzuki-Miyaura coupling could offer improved control over reaction parameters, enhanced safety for exothermic reactions, and easier scalability compared to traditional batch processing.
Alternative Coupling Strategies : Beyond Suzuki coupling, exploring other palladium-catalyzed cross-coupling reactions or alternative synthetic strategies, such as those involving C-H activation, could provide novel and more direct pathways to the target molecule and its derivatives.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Strategy | Key Reactants | Potential Advantages | Areas for Optimization |
| Suzuki-Miyaura Coupling | (3-Chloro-5-fluorophenyl)boronic acid + 2-Halobenzoic acid ester | High functional group tolerance, commercial availability of starting materials. libretexts.org | Catalyst efficiency, solvent choice, purification of boronic acids. libretexts.orgyoutube.com |
| C-H Activation/Arylation | Benzoic acid + 1-Bromo-3-chloro-5-fluorobenzene (B1273174) | Atom economy, reduces pre-functionalization steps. | Regioselectivity, catalyst stability, reaction conditions. |
| Grignard-based Coupling | 2-(Methoxycarbonyl)phenylmagnesium bromide + 1-Bromo-3-chloro-5-fluorobenzene | Cost-effective reagents. | Functional group compatibility, moisture sensitivity. |
Advanced Computational Approaches for Deeper Molecular Understanding
Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work. A multi-tiered computational approach can provide a deep understanding of its molecular characteristics.
Quantum Mechanics (QM) : Initial studies would employ Density Functional Theory (DFT) to determine the molecule's optimal three-dimensional geometry, including the dihedral angle between the two phenyl rings, which is critical for its interaction with biological targets. nih.goviucr.org DFT calculations can also yield key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of chemical reactivity, and generate molecular electrostatic potential (MEP) maps to identify regions of positive and negative charge. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations : Classical MD simulations can be used to study the dynamic behavior of the molecule in various environments, such as in aqueous solution or interacting with a lipid bilayer, providing insights into its conformational flexibility and solvation properties. nih.govresearchgate.net For potential biological applications, MD simulations of the molecule docked into a protein active site can help assess the stability of the binding pose and identify key interactions. nih.gov
Hybrid QM/MM Simulations : For a highly accurate description of ligand-protein interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed. youtube.com In this approach, the ligand and the immediate active site residues are treated with a high level of QM theory, while the rest of the protein and solvent are treated with a more computationally efficient MM force field.
In Silico Screening : Molecular docking can be used to virtually screen this compound against libraries of known protein structures to generate hypotheses about its potential biological targets. nih.govnih.govmdpi.com
The following table outlines a potential computational workflow.
| Computational Method | Objective | Predicted Parameters |
| Density Functional Theory (DFT) | Determine ground-state properties. | Optimized geometry, dihedral angle, HOMO-LUMO gap, MEP. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Analyze dynamic behavior and conformational landscape. | Conformational stability, solvent interactions, binding stability. nih.gov |
| Molecular Docking | Predict binding to biological targets. | Binding affinity (docking score), interaction pose. ajgreenchem.comnih.gov |
| QM/MM | Refine understanding of ligand-protein interactions. | Interaction energies, charge transfer, reaction pathways. youtube.com |
Discovery of New Biological Target Classes (In Vitro)
The broader class of substituted benzoic and biphenyl carboxylic acids has demonstrated a wide array of biological activities, suggesting that this compound could be a valuable probe or lead compound. iucr.orggoogle.com Future research should involve systematic in vitro screening against various target classes.
Potential therapeutic areas and corresponding targets for investigation include:
Oncology : Many substituted benzoic acids are known to target proteins involved in cancer cell survival. nih.gov Screening could focus on anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often overexpressed in cancers. nih.gov Assays could also evaluate activity against key kinases or as anticancer agents targeting estrogen receptors in breast cancer cells. ajgreenchem.com
Inflammatory Diseases : Biphenyl carboxylic acids have been explored as anti-inflammatory agents. nih.gov The compound could be tested for its ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1/COX-2). nih.gov
Infectious Diseases : Given that fluorinated benzoic acids have been developed as antibacterial agents, the compound should be evaluated against a panel of pathogenic bacteria, including resistant strains. google.comgoogle.com Antiviral activity, particularly as an HIV maturation inhibitor, is another plausible avenue based on related structures. nih.gov
Neurodegenerative Diseases : Benzoic acid derivatives have been designed as multi-target inhibitors for conditions like Alzheimer's disease, targeting enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). nih.govsci-hub.se
Metabolic Diseases : The benzoic acid moiety is present in inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes. nih.gov
Design of Next-Generation Benzoic Acid Scaffolds with Tunable Properties
The this compound structure serves as an excellent starting point for designing next-generation compounds with fine-tuned properties. Two key medicinal chemistry strategies, bioisosteric replacement and scaffold hopping, are central to this effort. spirochem.combhsai.org
Bioisosteric Replacement : This strategy involves replacing specific functional groups with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.combenthamscience.com
Carboxylic Acid Group : The carboxylate is often associated with poor cell permeability and rapid metabolism. It could be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or acyl sulfonamides to modulate acidity and improve drug-like properties. nih.gov
Halogen Substituents : The chloro and fluoro groups can be replaced with other small electron-withdrawing or -donating groups (e.g., -CN, -CF3, -CH3) to systematically probe the structure-activity relationship (SAR) and optimize interactions with a target. cambridgemedchemconsulting.com
Scaffold Hopping : This more drastic approach involves replacing the central biphenyl core with a completely different scaffold while maintaining the spatial orientation of key pharmacophoric elements. nih.govniper.gov.in This can lead to novel chemical matter with distinct intellectual property and improved properties like solubility. dundee.ac.uk Potential replacement scaffolds for the biphenyl core could include phenyl-pyridine, quinoline, or imidazopyrimidine systems. niper.gov.in
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid | Modulate pKa, improve metabolic stability, alter cell permeability. nih.govcambridgemedchemconsulting.com |
| Biphenyl Core | Phenyl-Pyridine, Quinoline, Imidazo[1,2-a]pyrimidine | Improve solubility, escape existing patents, alter ADME properties. niper.gov.indundee.ac.uk |
| Chlorine/Fluorine | -CH₃, -CF₃, -CN, -OCH₃ | Fine-tune electronics, lipophilicity, and steric interactions. cambridgemedchemconsulting.com |
Integration into Multidisciplinary Research Platforms
The true potential of this compound can be most effectively realized through its integration into a modern, multidisciplinary research platform. Such a platform would create a synergistic loop between computational design, chemical synthesis, and biological testing.
The workflow would be iterative:
Design : Advanced computational tools (Section 8.2) are used to design a focused library of analogues based on the this compound scaffold, incorporating principles of bioisosteric replacement and scaffold hopping (Section 8.4).
Synthesize : Efficient and automated synthetic methodologies (Section 8.1) are employed to rapidly produce the designed library of compounds.
Test : The synthesized compounds are subjected to high-throughput in vitro screening against a diverse panel of biological targets (Section 8.3) to identify hits.
Analyze & Refine : The resulting structure-activity relationship (SAR) data is analyzed and fed back into the computational models. This data helps refine the models for the next round of design, leading to compounds with improved potency and selectivity.
This integrated approach accelerates the discovery process, enabling a rapid transition from a chemical entity to a validated lead compound for therapeutic or material science applications. By combining the expertise of computational chemists, synthetic chemists, and biologists, the full potential of novel scaffolds like this compound can be systematically explored and exploited.
Q & A
Q. What are the established synthetic routes for 2-(3-Chloro-5-fluorophenyl)benzoic acid, and what key reagents/conditions are critical for high yield?
The synthesis typically involves multi-step functional group transformations. A common approach includes:
- Suzuki-Miyaura coupling : To attach the fluorophenyl group to the benzoic acid backbone using palladium catalysts (e.g., Pd(PPh₃)₄) in DMF or THF .
- Chlorination : Electrophilic substitution using Cl₂ or SOCl₂ under controlled temperature (0–5°C) to introduce the chloro group .
- Purification : Recrystallization from ethanol/water or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Critical Reagents :
| Reagent | Role | Example |
|---|---|---|
| Pd(PPh₃)₄ | Coupling catalyst | |
| SOCl₂ | Chlorinating agent | |
| DMF | Solvent for coupling |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm) .
- HPLC-MS : For purity assessment and molecular ion ([M-H]⁻ at m/z ~278) identification .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dimer formation via carboxylic acid groups) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., dehalogenation or esterification) during synthesis?
- Temperature Control : Maintain coupling reactions at 60–80°C to avoid Pd-catalyzed dehalogenation .
- Protecting Groups : Use methyl esters for the benzoic acid moiety during chlorination to prevent unintended ester hydrolysis .
- Additives : Include scavengers like molecular sieves to absorb HCl byproducts, reducing side reactions .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data (e.g., unexpected regioselectivity)?
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites influencing substitution .
- Isotopic Labeling : Use ¹⁸O-labeled benzoic acid to trace hydrolysis pathways and validate mechanisms .
- Controlled Re-synthesis : Repeat reactions under inert atmospheres to exclude oxidative side products .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what assays are suitable for studying these interactions?
- Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence polarization assays; IC₅₀ values correlate with chloro/fluoro substituent electronegativity .
- Molecular Docking : Use AutoDock Vina to model binding to hydrophobic pockets (e.g., TRPV1 ion channels) .
- SPR Biosensors : Quantify binding kinetics (ka/kd) for receptor-ligand interactions .
Q. What are the implications of polymorphism in this compound, and how can it impact material science applications?
- Crystallography : Identify polymorphs (e.g., Form I vs. Form II) via PXRD; Form I may exhibit higher thermal stability .
- Solubility Studies : Test dissolution rates in PBS (pH 7.4) to assess bioavailability for drug formulations .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Q. What are best practices for reconciling discrepancies in reported bioactivity data across studies?
- Meta-analysis : Compare datasets using standardized units (e.g., µM for IC₅₀) and exclude studies with purity <95% .
- Dose-Response Validation : Replicate key assays (e.g., MTT cytotoxicity) with internal controls to normalize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
